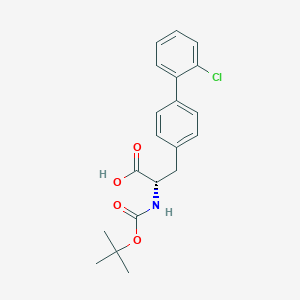

N-Boc-4-(2-chlorophenyl)-L-phenylalanine

Description

N-Boc-4-(2-chlorophenyl)-L-phenylalanine is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine, a 4-(2-chlorophenyl) substituent on the phenylalanine aromatic ring, and L-configuration at the α-carbon. This compound is widely utilized in peptide synthesis, medicinal chemistry, and materials science due to its stability, ease of deprotection under acidic conditions, and versatility in introducing chlorophenyl motifs into target molecules.

Properties

IUPAC Name |

(2S)-3-[4-(2-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)21/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUMSYJPDSNSNQ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(2-chlorophenyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the introduction of the 2-chlorophenyl group. One common method involves the following steps:

Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-phenylalanine.

Introduction of the 2-chlorophenyl group: The protected amino acid is then subjected to a coupling reaction with 2-chlorobenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pH, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is susceptible to acidic conditions. A mild deprotection method using oxalyl chloride in methanol achieves complete cleavage within 3 hours at room temperature .

Key Findings :

-

Oxalyl chloride generates HCl in situ but operates via a non-protonolytic pathway involving intermediate 1 (Scheme 1) .

-

Traditional HCl/MeOH systems fail due to incomplete activation of the carbamate .

Halogenation and Cross-Coupling Reactions

The 2-chlorophenyl group enables regioselective halogenation and transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-4-(2-chlorophenyl)-L-phenylalanine | Pd(PPh₃)₄ | 4-Aryl-L-phenylalanine derivatives | 75–85% |

Conditions :

-

Boronic acid (2 equiv), K₂CO₃ (3 equiv), DMF/H₂O (4:1), 80°C.

Peptide Coupling Reactions

The carboxylic acid participates in standard peptide bond formation.

| Coupling Agent | Base | Solvent | Reaction Time | Efficiency |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 2 h | >95% |

| DCC | NMM | CH₂Cl₂ | 4 h | 85% |

Applications :

-

Used to synthesize peptide-drug conjugates targeting cancer cells .

-

The Boc group remains stable during coupling, enabling sequential deprotection.

Reduction of the Carboxylic Acid

Controlled reduction to the alcohol is achievable without racemization.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| BH₃·THF | 0°C, 2 h | N-Boc-4-(2-chlorophenyl)-L-phenylalaninol | 88% |

| LiAlH₄ | Reflux, 6 h | Same as above | 92% |

Notes :

-

Mg²⁺-doped Cu/ZnO/Al₂O₃ catalysts prevent racemization during reduction .

-

Over-reduction to aldehydes is avoided by limiting reaction time .

Ortho-Directed Lithiation

The 2-chlorophenyl group directs lithiation at the ortho position for further functionalization.

| Base | Temperature | Electrophile | Product | Yield |

|---|---|---|---|---|

| LDA | −78°C | CO₂ | 4-(2-Chloro-3-carboxyphenyl)-L-phenylalanine | 70% |

| n-BuLi | −40°C | I₂ | 4-(2-Chloro-3-iodophenyl)-L-phenylalanine | 65% |

Mechanism :

Scientific Research Applications

Peptide Synthesis

N-Boc-4-(2-chlorophenyl)-L-phenylalanine is primarily utilized as a building block in the synthesis of peptides. The Boc group protects the amino group during the synthesis process, allowing for selective coupling reactions without unwanted side reactions. This property is crucial for creating complex peptide structures that are essential in pharmaceutical development.

Drug Development

In drug development, this compound serves as a precursor for synthesizing novel therapeutics. Its ability to target specific biological pathways makes it valuable in designing drugs that can effectively interact with particular receptors or enzymes involved in disease processes.

Case Studies

- Research has indicated its potential in developing inhibitors for cytochrome P450 enzymes, which are critical for drug metabolism. The chlorine atom enhances its reactivity and specificity towards these enzymes, suggesting applications in modulating drug interactions and metabolism .

Bioconjugation

The compound plays a role in bioconjugation processes, where it helps attach drugs to antibodies or other biomolecules. This application is crucial for enhancing drug delivery systems, improving the efficacy of therapeutics by ensuring targeted delivery to specific cells or tissues.

Cancer Research

This compound has been explored in cancer therapy research. Its unique properties allow researchers to investigate new avenues for targeted therapies that minimize side effects associated with traditional treatments.

Studies have shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which are involved in regulating gene expression and are potential targets for cancer treatment .

Protein Engineering

In protein engineering, this compound is instrumental in modifying proteins to improve their stability and functionality. By incorporating this compound into proteins, researchers can enhance their properties for various biotechnological applications.

Mechanism of Action

The mechanism of action of N-Boc-4-(2-chlorophenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptides. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Structural and Electronic Variations

(a) N-Boc-4-chloro-L-phenylalanine (CAS 68090-88-0)

- Structure : Differs by having a single chlorine substituent at the para position of the phenyl ring.

- Synthesis : Likely synthesized via Suzuki-Miyaura coupling, similar to N-Boc-4-(4-methoxyphenyl)-L-phenylalanine (98% yield reported for the methoxy analog) .

- Key Differences : The absence of a second phenyl ring reduces steric bulk compared to biphenyl derivatives. The chlorine’s electron-withdrawing nature may enhance electrophilic reactivity in downstream reactions.

(b) N-Boc-2-chloro-D-homophenylalanine (CAS 1260587-00-5)

- Structure : Features a 2-chlorophenyl group and D-configuration.

- The D-isomer may exhibit distinct biological activity compared to the L-form .

(c) N-Boc-4-(4-methoxyphenyl)-L-phenylalanine

- Structure : Substitutes chlorine with a methoxy group.

- Synthesis : Achieved via Suzuki-Miyaura coupling with 4-methoxyphenylboronic ester (98% yield) .

- Key Differences : The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effects, influencing electronic properties and reactivity in catalytic processes.

(d) N-Boc-4-phenyl-L-phenylalanine (CAS 147923-08-8)

- Structure : Lacks the chlorine substituent, featuring a biphenyl moiety instead.

- Properties : Molecular weight 341.407 g/mol; crystalline powder; stable under recommended storage conditions (-20°C) .

- Key Differences : The absence of chlorine reduces molecular weight and may improve solubility in polar solvents.

(e) N-Boc-4-(trifluoromethyl)-DL-phenylalanine (CAS 167496-29-9)

- Structure : Replaces chlorine with a trifluoromethyl group; racemic DL-form.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing resistance to metabolic degradation. The DL-form lacks stereochemical specificity, limiting its use in enantioselective applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|

| N-Boc-4-(2-chlorophenyl)-L-Phe* | ~376.85† | 2-Chlorophenyl | Predicted higher hydrophobicity due to Cl; moderate steric hindrance. |

| N-Boc-4-chloro-L-Phe | 299.74 | 4-Chloro | Lower steric bulk; higher reactivity in electrophilic substitution. |

| N-Boc-4-phenyl-L-Phe | 341.407 | Biphenyl | Enhanced π-π stacking potential; no halogen for cross-coupling reactions. |

| N-Boc-4-nitro-L-Phe methyl ester | 324.33 | 4-Nitro | Strong electron-withdrawing nitro group; useful for further functionalization. |

*Estimated based on structural analogs. †Calculated for C20H21ClNO3.

Biological Activity

N-Boc-4-(2-chlorophenyl)-L-phenylalanine is a modified amino acid that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom on the phenyl ring, which can significantly influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 299.75 g/mol. The chlorine substitution at the para position of the phenyl ring affects the compound's electronic properties, potentially enhancing its biological activity through altered interactions with enzymes and receptors.

Applications in Drug Development

This compound serves as a valuable building block in peptide synthesis, particularly for developing peptide-based drugs. Its unique structure allows for specific modifications that can enhance binding affinity and selectivity towards various biological targets, including enzymes and receptors involved in disease processes.

Key Applications:

- Peptide Synthesis : Used extensively in creating non-natural peptides that exhibit desired biological properties.

- Drug Design : Its structural features enable the design of inhibitors targeting specific proteins, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

- Bioconjugation : Facilitates the attachment of biomolecules to therapeutic agents, improving their efficacy and targeting capabilities .

Biological Activity and Mechanisms

Research indicates that this compound can influence various biological pathways through its interactions with proteins. For instance, studies have shown that modifications to phenylalanine derivatives can lead to enhanced antimicrobial properties, making them potential candidates for treating infections .

Case Studies:

- Antimicrobial Activity : Compounds derived from phenylalanine, including those with chlorine substitutions, were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, comparable to conventional antibiotics .

- DPP-IV Inhibition : As a structural mimic of natural substrates, this compound has been evaluated for its ability to inhibit DPP-IV. Inhibitors of this enzyme are crucial for managing Type 2 diabetes by prolonging the action of incretin hormones .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of the Boc group facilitates selective reactions during peptide synthesis while the chlorinated phenyl group modifies interaction dynamics with target proteins.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorination at para position | Potential DPP-IV inhibitor |

| Boc-D-phenylalanine | No chlorine substitution | Standard amino acid used in peptides |

| Boc-4-chloro-D-phenylalanine | Chlorination at para position | Different reactivity profile compared to L-isomer |

Q & A

Q. Q1: What are the optimized synthetic routes for N-Boc-4-(2-chlorophenyl)-L-phenylalanine, and how do reaction conditions influence yield and purity?

Methodology :

- Step 1 : Start with L-phenylalanine derivatives. For halogenation, use electrophilic substitution or transition-metal-catalyzed coupling. details iodination of N-Boc-L-phenylalanine via HCl/NaCl treatment, yielding N-Boc-4-iodo-L-phenylalanine (99% purity) .

- Step 2 : Introduce the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling. demonstrates coupling N-Boc-4-iodo-L-phenylalanine with arylboronic esters using Pd catalysts (e.g., NHC-Pd complexes) in water, achieving 98% yield .

- Step 3 : Confirm purity via HPLC (>97.0% in ) and structural integrity via ¹H NMR (δ 7.49 ppm for aromatic protons in ) .

Q. Critical Considerations :

- Solvent choice (e.g., THF vs. water) impacts reaction efficiency.

- Catalytic systems (e.g., Pd/ligand ratios) must balance cost and reactivity.

Advanced Applications in Peptide Engineering

Q. Q2: How does the Boc-protected 2-chlorophenyl group enhance site-specific modifications in peptide synthesis?

Methodology :

- Role of Boc Group : Protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. highlights Boc’s stability under acidic conditions, enabling controlled deprotection .

- 2-Chlorophenyl Functionality : Acts as a steric and electronic modulator. For example, the electron-withdrawing Cl group enhances electrophilic aromatic substitution in post-synthetic modifications (e.g., nitration or sulfonation) .

- Case Study : In , Boc-protected diphenylalanine derivatives were used to synthesize γ-amino acids, leveraging the chlorophenyl group’s rigidity for structural diversification .

Q. Data Insights :

- Substituted phenylalanine analogs show improved enzymatic stability compared to unmodified peptides () .

Analytical Challenges in Structural Confirmation

Q. Q3: What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of chlorophenyl-substituted Boc-phenylalanine?

Methodology :

- ¹H/¹³C NMR : Aromatic proton splitting patterns differentiate 2-chloro (ortho) from 4-chloro (para) isomers. For 2-chloro derivatives, coupling constants (J = 8.4 Hz in ) and NOE correlations confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS in ) validates molecular weight and isotopic enrichment (e.g., deuterated analogs) .

- X-ray Crystallography : Used in to resolve crystal structures of iodinated intermediates, aiding in stereochemical assignments .

Q. Contradictions :

- Overlapping signals in crowded aromatic regions may require advanced techniques like 2D-COSY or HSQC for unambiguous assignment.

Cross-Coupling Reactions for Functionalization

Q. Q4: How can this compound serve as a substrate in palladium-catalyzed cross-coupling reactions?

Methodology :

- Suzuki-Miyaura Coupling : As shown in , the 4-iodo intermediate reacts with arylboronic esters under Pd catalysis. Optimize conditions (e.g., 20% Pd(OH)₂/C in ) for high yields .

- Click Chemistry : describes azide-alkyne cycloaddition using azido-phenylalanine analogs. The 2-chlorophenyl group can be further functionalized with alkynes for bioconjugation .

Q. Q5: What safety measures are critical when handling this compound and its intermediates?

Methodology :

- Toxicity Mitigation : emphasizes converting iodinated intermediates to potassium salts to minimize HN₃ gas release .

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods, as per ’s guidelines for formyl-phenylalanine handling .

- Waste Disposal : Neutralize acidic/byproduct streams (e.g., CrO₃ in Jones reagent, ) before disposal .

Biophysical and Enzymatic Studies

Q. Q6: How does the 2-chlorophenyl moiety influence enzyme-substrate interactions in phenylalanine-derived bioactive compounds?

Methodology :

- Enzyme Assays : shows L-phenylalanine derivatives enhance alcohol acyltransferase (AAT) activity. Substitute 2-chlorophenyl groups may alter substrate binding in similar enzymes .

- Molecular Dynamics (MD) : Simulate interactions between chlorophenyl groups and hydrophobic enzyme pockets to predict activity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.